5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide
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Description
5-fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FNO4S and its molecular weight is 389.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound 5-Fluoro-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-2-methoxybenzenesulfonamide is part of a broader class of chemicals that have been synthesized for their potential in various applications, including the synthesis of mono- and difluoronaphthoic acids. These fluorinated naphthoic acids are important due to their structural similarity to biologically active compounds, underscoring their potential utility in pharmaceuticals and chemical research. The synthesis of such compounds often involves electrophilic fluorination, showcasing the compound's role in the development of novel synthesis pathways for fluorinated aromatic compounds (Tagat et al., 2002).
Photoreaction Studies
Photoreactions involving compounds like this compound have been explored for the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones. These reactions are significant for creating novel aromatic compounds through Paterno-Buchi type cycloadditions, followed by oxetane moiety disruption. Such studies offer insights into developing new materials and chemicals with unique properties for potential applications in organic electronics or as advanced intermediates in organic synthesis (Seki et al., 2008).
Environmental Applications
The environmental applications of related sulfonamide compounds have been investigated, particularly in the treatment of industrial effluents containing polar benzene- and naphthalenesulfonates. Techniques like solid-phase extraction followed by ion-pair chromatography/electrospray-mass spectrometry have been developed to address the challenges of detecting and quantifying such compounds in wastewater. This research is pivotal for environmental monitoring and the development of more efficient water treatment methods to mitigate the impact of industrial pollutants (Alonso et al., 1999).
Enantioselective Fluorination
The development of novel electrophilic fluorinating reagents has been a key area of research, with compounds such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide enhancing the enantioselectivity of products in chemical reactions. Such advancements are crucial for synthesizing enantiomerically pure compounds, which have significant implications in drug development and other areas of chemical research where stereochemistry plays a vital role (Yasui et al., 2011).
Bioactive Compound Synthesis
Research into synthesizing novel bioactive compounds, including antibacterial agents, has also involved the use of naphthalen-1-yl and benzenesulfonamide moieties. The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, for instance, demonstrates the compound's relevance in creating new molecules with potent antibacterial properties. Such studies contribute to the ongoing search for new antibiotics and antibacterial agents in response to the global challenge of antibiotic resistance (Abbasi et al., 2015).
Properties
IUPAC Name |
5-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-26-19-10-9-15(21)13-20(19)27(24,25)22-12-11-18(23)17-8-4-6-14-5-2-3-7-16(14)17/h2-10,13,18,22-23H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYXLMAYQRJOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.